![molecular formula C10H13ClN2OS B2459994 2-Chloro-1-(2-piperidin-1-yl-1,3-thiazol-5-yl)ethanone CAS No. 790271-19-1](/img/structure/B2459994.png)
2-Chloro-1-(2-piperidin-1-yl-1,3-thiazol-5-yl)ethanone
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Description
2-Chloro-1-(2-piperidin-1-yl-1,3-thiazol-5-yl)ethanone (CPT) is a small organic molecule that is widely used for scientific research purposes. It is a versatile compound due to its unique structure and reactivity. CPT is a highly reactive compound that can be used in various synthetic processes, such as the synthesis of other compounds and the preparation of compounds for use in biological experiments. CPT has been used in a variety of research fields, including drug development, biochemistry, and organic synthesis.
Scientific Research Applications
- In the active site region (20 Å) of the oxidoreductase protein 1XDQ, specific amino acids (Glu48, Tyr47, Phe46, Gly205) play a crucial role in exhibiting antibacterial activity. Similarly, in the 3QLS protein, amino acids (Ile19, Ile112, Glu32, Ile9, Arg79, Ser78) enhance antifungal activity .
- Among a set of 12 compounds, one specific compound demonstrated anti-inflammatory and analgesic activity with a rapid onset of action .
- Researchers have used 2-Chloro-1-(2-piperidin-1-yl-1,3-thiazol-5-yl)ethanone as a specialty product in proteomics research. Its unique structure and properties make it valuable for studying protein interactions and functions .
- This compound belongs to the class of imidazole-containing compounds. Imidazoles have diverse biological activities, including antimicrobial, antiviral, and antitumor effects. Further exploration of its derivatives may reveal additional therapeutic potential .
Antibacterial Activity
Anti-Inflammatory and Analgesic Properties
Proteomics Research
Imidazole Derivatives
properties
IUPAC Name |
2-chloro-1-(2-piperidin-1-yl-1,3-thiazol-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2OS/c11-6-8(14)9-7-12-10(15-9)13-4-2-1-3-5-13/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYQAOGETYUVCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(S2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2-piperidin-1-yl-1,3-thiazol-5-yl)ethanone |
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